

Technical Guide: NSP-AS - A Chemiluminescent Acridinium Sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NSP-AS is a chemiluminescent acridinium sulfonamide that serves as a substrate in various bioanalytical assays. Its structure is optimized for high quantum yield and favorable kinetics in chemiluminescent reactions. This document provides a detailed overview of the chemical structure of **NSP-AS**, its physicochemical properties, and a likely synthetic pathway based on established chemical literature.

Chemical Structure and Properties

NSP-AS is the trivial name for the chemical compound 3-[9-(((3-(carboxypropyl)[4-methylphenyl]sulfonyl)amino)carbonyl)-10-acridiniumyl]-1-propanesulfonate inner salt. The molecule possesses a zwitterionic character due to the presence of a positively charged quaternary nitrogen in the acridinium core and a negatively charged sulfonate group on the propyl chain attached to it.

The key structural features include the acridinium core responsible for chemiluminescence, a sulfonamide linkage, and a carboxylic acid functional group that can be used for conjugation to biomolecules.

Table 1: Physicochemical Properties of NSP-AS



Property	Value	Source
CAS Number	211106-69-3	[1]
Molecular Formula	C28H28N2O8S2	[1]
Molecular Weight	584.66 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[2]
Solubility	Soluble in DMSO	
Purity	>95% (typically confirmed by RP-HPLC)	

Synthesis Pathway

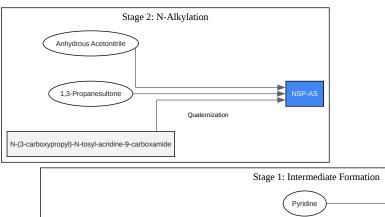
The synthesis of **NSP-AS** can be conceptualized as a multi-step process involving the formation of the acridine core, functionalization at the 9-position, and finally, quaternization of the acridine nitrogen. A plausible synthetic route is outlined below, based on general methods for synthesizing similar acridinium sulfonylamides.

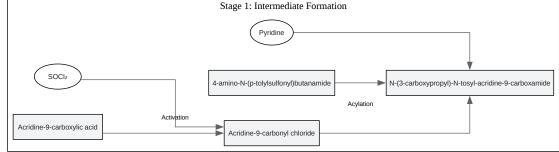
The synthesis can be broadly divided into two key stages:

- Formation of the N-Tosyl-N-(3-carboxypropyl)acridine-9-carboxamide intermediate.
- N-alkylation of the acridine nitrogen to form the final zwitterionic product.

A detailed, step-by-step experimental protocol based on likely reaction mechanisms is provided in the following section.







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Caption: Proposed synthesis pathway for NSP-AS.

Experimental Protocols

The following are hypothetical detailed experimental protocols for the key steps in the synthesis of **NSP-AS**, based on established chemical principles for the formation of similar compounds.



Stage 1: Synthesis of N-(3-carboxypropyl)-N-tosyl-acridine-9-carboxamide

- · Activation of Acridine-9-carboxylic acid:
 - To a solution of acridine-9-carboxylic acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
 - Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acridine-9-carbonyl chloride.
- Acylation of the Sulfonamide Amine:
 - Dissolve 4-amino-N-(p-tolylsulfonyl)butanamide and pyridine in anhydrous acetonitrile.
 - Add the freshly prepared acridine-9-carbonyl chloride to the solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield N-(3carboxypropyl)-N-tosyl-acridine-9-carboxamide.

Stage 2: Synthesis of NSP-AS (N-Alkylation)

Quaternization of the Acridine Nitrogen:



- Dissolve the N-(3-carboxypropyl)-N-tosyl-acridine-9-carboxamide intermediate in anhydrous acetonitrile.
- Add 1,3-propanesultone to the solution.
- Heat the reaction mixture to reflux and stir for 24-48 hours.
- Monitor the formation of the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
- Wash the solid with cold acetonitrile and then with diethyl ether to remove unreacted starting materials.
- Dry the product under vacuum to yield **NSP-AS**.

Purification and Characterization

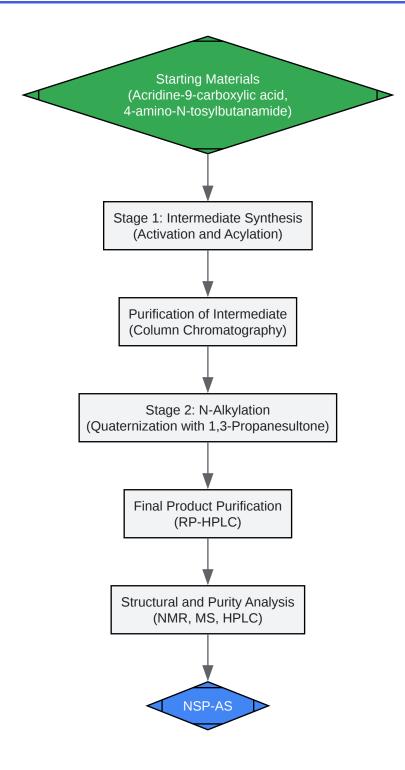
Final purification of **NSP-AS** is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural validation and characterization can be performed using the following analytical techniques:

- ¹H NMR Spectroscopy: To confirm the proton environment of the molecule. Characteristic signals for the acridinium proton and the sulfopropyl methylene groups are expected.
- Mass Spectrometry (e.g., ESI-QTOF): To confirm the molecular weight and fragmentation pattern of the compound.
- Purity Analysis (RP-HPLC): To determine the purity of the final product. A purity of >95% is generally required for assay applications.

Logical Workflow for Synthesis and Analysis





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- 2. medchemexpress.com [medchemexpress.com]
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